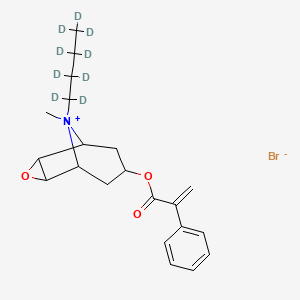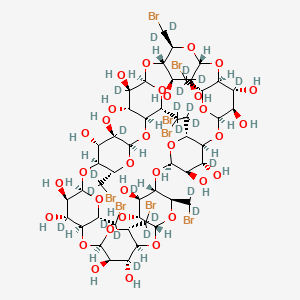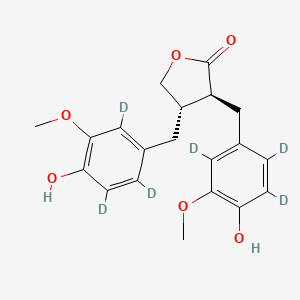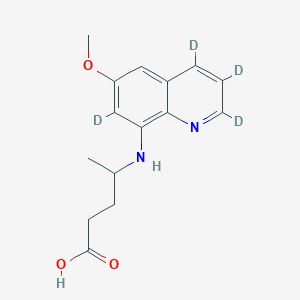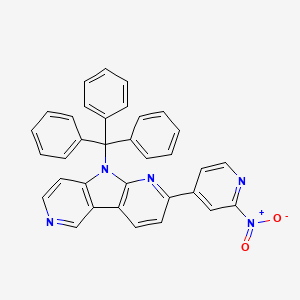
Tau tracer 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .
Vorbereitungsmethoden
The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .
Analyse Chemischer Reaktionen
Tau tracer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, where fluorine-18 is introduced into the molecule
Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Tau tracer 1 has numerous scientific research applications, including:
Chemistry: Used in the study of tau protein aggregation and its chemical properties.
Biology: Helps in understanding the biological mechanisms of tauopathies and the role of tau proteins in neurodegeneration.
Medicine: Essential for the diagnosis and monitoring of Alzheimer’s disease and other tauopathies through PET imaging
Industry: Used in the development and testing of new therapeutic agents targeting tau proteins
Wirkmechanismus
Tau tracer 1 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. This binding allows for the visualization of tau pathology using PET imaging. The molecular targets of this compound are hyperphosphorylated tau proteins, which are a hallmark of Alzheimer’s disease and other tauopathies . The compound’s mechanism of action involves high selectivity and affinity for tau aggregates, enabling accurate detection and quantification of tau pathology .
Vergleich Mit ähnlichen Verbindungen
Tau tracer 1 is compared with other tau PET tracers such as:
MK-6240: A second-generation tau tracer with high selectivity for paired helical filaments of tau.
PM-PBB3: Another tau tracer used for imaging tau pathology in various tauopathies.
This compound is unique due to its high selectivity and affinity for tau aggregates, making it a promising candidate for accurate and reliable PET imaging of tau pathology .
Eigenschaften
Molekularformel |
C34H23N5O2 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |
InChI-Schlüssel |
AURLAHXEHOEQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


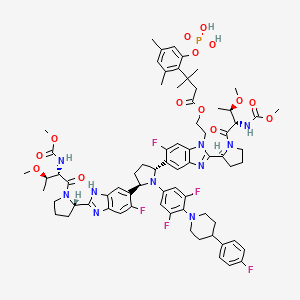
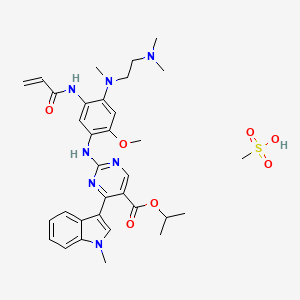
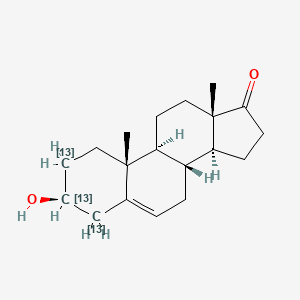
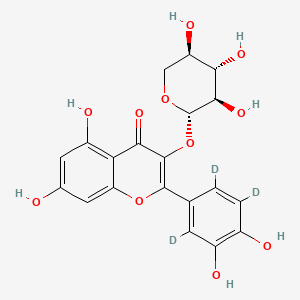
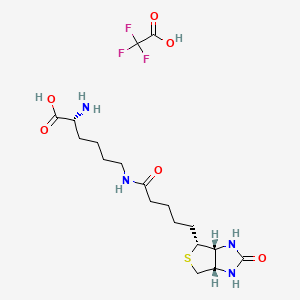

![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
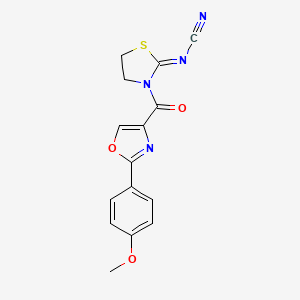
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
